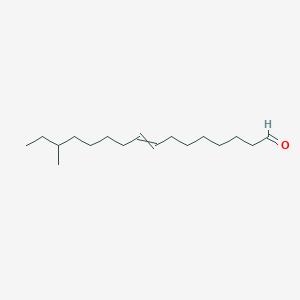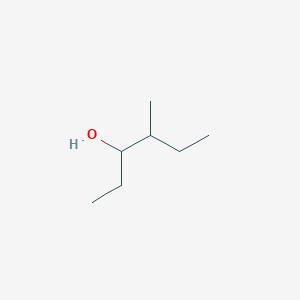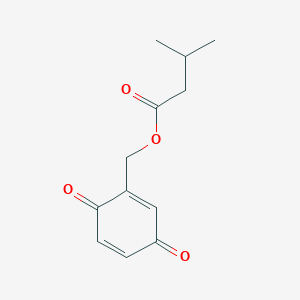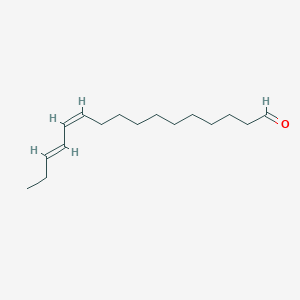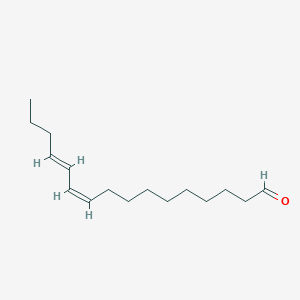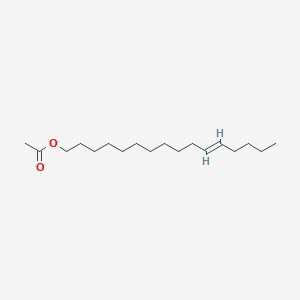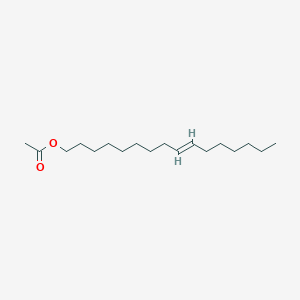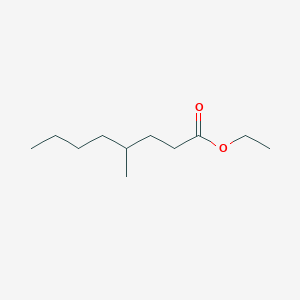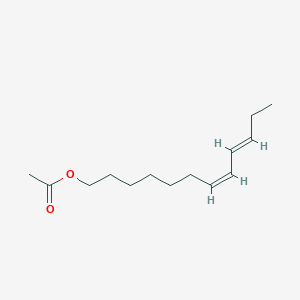![molecular formula C7H4O3 B013469 2H-Furo[2,3-c]pyran-2-one CAS No. 857054-03-6](/img/structure/B13469.png)
2H-Furo[2,3-c]pyran-2-one
Overview
Description
2H-Furo[2,3-c]pyran-2-one is a heterocyclic organic compound known for its unique structure and significant biological activity. This compound is a member of the butenolide family and is commonly found in smoke, where it plays a crucial role in promoting seed germination for various plant species . Its ability to stimulate germination has made it a subject of extensive research in the fields of botany and agriculture.
Mechanism of Action
Target of Action
The primary target of 2H-Furo[2,3-c]pyran-2-one, also known as 3-methyl-2H-furo[2,3-c]pyran-2-one or KAR2, is the germination process of a wide range of plant species . It has been identified as a germination stimulant present in smoke .
Mode of Action
The compound interacts with specific receptors on the plasma membrane of plant seeds . This interaction triggers a series of biochemical reactions that promote seed germination . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
It is known that the compound plays a crucial role in promoting seed germination . The compound is believed to trigger a cascade of biochemical reactions that ultimately lead to the activation of genes responsible for germination .
Result of Action
The primary result of the action of this compound is the promotion of seed germination . It has been shown to significantly enhance the germination rate of a wide range of plant species . This suggests that the compound has a profound effect at the molecular and cellular levels, leading to the activation of the germination process.
Action Environment
The action of this compound is influenced by environmental factors. The compound is present in smoke and is released into the environment during forest fires . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, moisture, and the presence of other compounds in the smoke.
Biochemical Analysis
Cellular Effects
The effects of 2H-Furo[2,3-c]pyran-2-one on cells are primarily related to its role in promoting seed germination . It influences cell function by stimulating the germination process, which involves various cell signaling pathways, gene expression changes, and alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
It is known to interact with enzymes or cofactors during the process of seed germination
Transport and Distribution
It is known to be involved in the process of seed germination
Subcellular Localization
It is known to be involved in the process of seed germination
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[2,3-c]pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of carbohydrate substrates such as D-xylose and D-glucuronic acid gamma-lactone. These substrates undergo a series of reactions, including dehydration and cyclization, to form the desired heterocycle .
Industrial Production Methods: Industrial production of this compound often involves high-performance liquid chromatography (HPLC) purification followed by gas chromatography-mass spectrometry (GC-MS) analysis to ensure the purity and concentration of the compound . The process is optimized to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 2H-Furo[2,3-c]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly at the methyl group, can yield a variety of analogues with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various alkyl-substituted derivatives of this compound, which have been shown to retain or enhance the germination-promoting activity of the parent compound .
Scientific Research Applications
2H-Furo[2,3-c]pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of heterocyclic compounds.
Biology: The compound’s role in promoting seed germination makes it valuable in botanical studies and agricultural practices.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
3-Methyl-2H-furo[2,3-c]pyran-2-one: This analogue has been identified as a potent germination stimulant present in smoke.
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one: Another derivative that contributes to the overall germination-promoting activity of smoke extracts.
Uniqueness: 2H-Furo[2,3-c]pyran-2-one stands out due to its high efficacy in promoting seed germination at very low concentrations. Its stability and water solubility further enhance its applicability in various fields, making it a valuable compound for both research and industrial purposes .
Properties
IUPAC Name |
furo[2,3-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRCUWVUFZNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C2C1=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457153 | |
| Record name | 2H-Furo[2,3-c]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857054-03-6 | |
| Record name | 2H-Furo[2,3-c]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the methyl substituent in 3-methyl-2H-furo[2,3-c]pyran-2-one (Karrikinolide, KAR1)?
A1: The methyl substituent at the C-3 position in KAR1 is crucial for its germination-promoting activity. [] Replacing it with other groups or removing it significantly diminishes its potency.
Q2: Are there any known antagonists of KAR1's germination-promoting activity?
A3: Yes, a related butenolide, 3,4,5-trimethylfuran-2(5H)-one, has been isolated from plant-derived smoke and exhibits germination-inhibiting properties. It can significantly reduce KAR1's effect when applied simultaneously. [] This suggests a potential regulatory mechanism in seed germination influenced by smoke.
Q3: How does 3-methyl-2H-furo[2,3-c]pyran-2-one influence seed germination?
A4: While the precise molecular mechanism remains unclear, research indicates that KAR1 acts, at least partially, through gibberellic acid (GA) signaling pathways. [] KAR1 treatment enhances the expression of GA biosynthesis genes (GA3ox1 and GA3ox2) during seed imbibition, ultimately promoting germination.
Q4: Does KAR1 affect the plant's sensitivity to gibberellic acid?
A5: While KAR1 treatment does not seem to directly impact the sensitivity to exogenous GA, it significantly promotes the expression of GA biosynthetic genes. This suggests a more complex interaction than simply increasing GA sensitivity. []
Q5: Is light required for KAR1 to exert its germination-promoting effect?
A6: Yes, KAR1 stimulation of germination is light-dependent and reversible by far-red light exposure. This suggests an interaction with light-mediated signaling pathways in plants. []
Q6: What is the role of the F-box protein MAX2 in KAR1's mode of action?
A7: In Arabidopsis, KAR1 responses require the F-box protein MAX2. Interestingly, MAX2 is also involved in the strigolactone hormone signaling pathway. This suggests a potential convergence point for KAR1 and strigolactone signaling in regulating plant development, although their specific downstream effects differ. []
Q7: Does 3-methyl-2H-furo[2,3-c]pyran-2-one promote germination in all plant species?
A8: No, while KAR1 is effective on a wide range of species, some fire ephemerals like Tersonia cyathiflora respond to smoke-water but not to KAR1 alone. [, ] This suggests the involvement of other germination stimulants present in smoke.
Q8: Are there alternative smoke-derived compounds that stimulate germination?
A9: Yes, glyceronitrile, another compound found in smoke, promotes germination in specific species like Anigozanthos manglesii that do not respond to KAR1. [, , ] This highlights the complexity of smoke's chemical composition and its diverse effects on different plant species.
Q9: What is the ecological significance of 3,4,5-trimethylfuran-2(5H)-one, the KAR1 antagonist found in smoke?
A10: The presence of both a germination promoter (KAR1) and inhibitor (3,4,5-trimethylfuran-2(5H)-one) suggests a mechanism for fine-tuning germination timing in a post-fire environment. This could prevent premature germination or ensure a staggered germination response among different species. []
Q10: Does 3-methyl-2H-furo[2,3-c]pyran-2-one have any practical applications in agriculture?
A11: KAR1 shows promise as a seed treatment to improve germination rates and seedling vigor in various crop plants, including tomato, maize, and okra. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


